molecular formula C11H10ClN3O B2804808 4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-89-2

4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2804808
CAS No.: 339020-89-2
M. Wt: 235.67
InChI Key: ZLBSFUSQBLOUJQ-UHFFFAOYSA-N
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Description

4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, which is a five-membered lactam ring containing nitrogen atoms. The presence of a 4-chloroanilino group and a methylene bridge further enhances its chemical reactivity and potential utility in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chloroaniline with 5-methyl-2,4-dihydro-3H-pyrazol-3-one. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and yield of the product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of the 4-chloroanilino group. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-7-10(11(16)15-14-7)6-13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULAAMMFTKJIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146133
Record name 4-[[(4-Chlorophenyl)amino]methylene]-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339020-89-2
Record name 4-[[(4-Chlorophenyl)amino]methylene]-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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